Cas no 3242-86-2 (2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine)

2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine structure
3242-86-2 structure
Product name:2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine
CAS No:3242-86-2
MF:C12H17N
Molecular Weight:175.27
CID:3938862
PubChem ID:12675636

2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine 化学的及び物理的性質

名前と識別子

    • 2-Naphthaleneethanamine, 5,6,7,8-tetrahydro-
    • 2-(5,6,7,8-TETRAHYDRONAPHTHALEN-2-YL)ETHAN-1-AMINE
    • 2-NAPHTHALENEETHANAMINE,5,6,7,8-TETRAHYDRO
    • F2147-2583
    • AKOS022274794
    • 2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine
    • 3242-86-2
    • 2-(5,6,7,8-TETRAHYDRONAPHTHALEN-2-YL)ETHANAMINE
    • SCHEMBL17186185
    • MDL: MFCD14534427
    • インチ: InChI=1S/C12H17N/c13-8-7-10-5-6-11-3-1-2-4-12(11)9-10/h5-6,9H,1-4,7-8,13H2
    • InChIKey: CONXRIXRWSVVIC-UHFFFAOYSA-N
    • SMILES: C1CCC2=C(C1)C=CC(=C2)CCN

計算された属性

  • 精确分子量: 175.136099547Da
  • 同位素质量: 175.136099547Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 155
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.6
  • トポロジー分子極性表面積: 26Ų

2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
T179796-500mg
2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine
3242-86-2
500mg
$ 590.00 2022-06-03
Life Chemicals
F2147-2583-10g
2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine
3242-86-2 95%+
10g
$2654.0 2023-09-06
Enamine
BBV-39771790-5g
2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine
3242-86-2 95%
5g
$2587.0 2023-10-28
Enamine
BBV-39771790-10g
2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine
3242-86-2 95%
10g
$3253.0 2023-10-28
Life Chemicals
F2147-2583-0.5g
2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine
3242-86-2 95%+
0.5g
$600.0 2023-09-06
TRC
T179796-1g
2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine
3242-86-2
1g
$ 910.00 2022-06-03
TRC
T179796-100mg
2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine
3242-86-2
100mg
$ 160.00 2022-06-03
Life Chemicals
F2147-2583-2.5g
2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine
3242-86-2 95%+
2.5g
$1264.0 2023-09-06
Enamine
BBV-39771790-2.5g
2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine
3242-86-2 95%
2.5g
$2043.0 2023-10-28
Enamine
BBV-39771790-1.0g
2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine
3242-86-2 95%
1.0g
$986.0 2023-01-11

2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine 関連文献

2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amineに関する追加情報

2-Naphthaleneethanamine, 5,6,7,8-tetrahydro- (CAS No: 3242-86-2)

The compound 2-Naphthaleneethanamine, 5,6,7,8-tetrahydro- (CAS No: 3242-86-2) is a fascinating organic molecule with a unique structure and diverse applications. This compound belongs to the class of tetralin derivatives, which are known for their aromatic and aliphatic properties. The molecule consists of a naphthalene ring system fused with a tetrahydro ring, making it a bicyclic structure with significant chemical versatility. The presence of an ethanamine group further enhances its reactivity and functionalization potential.

Structural Insights and Synthesis

The synthesis of 2-Naphthaleneethanamine, 5,6,7,8-tetrahydro- involves a series of well-established organic reactions. The starting material is typically naphthalene or its derivatives, which undergo hydrogenation to form the tetrahydro ring. Subsequent amine functionalization is achieved through reductive amination or other nucleophilic substitution methods. Recent advancements in catalytic hydrogenation techniques have enabled the production of this compound with higher yields and improved purity. Researchers have also explored green chemistry approaches to minimize environmental impact during synthesis.

Chemical Properties and Reactivity

2-Naphthaleneethanamine, 5,6,7,8-tetrahydro- exhibits distinct chemical properties due to its hybrid aromatic-aliphatic structure. The molecule is relatively stable under normal conditions but can undergo various reactions depending on the functional groups present. Its amine group makes it susceptible to nucleophilic substitution and condensation reactions. Recent studies have highlighted its ability to act as a precursor for synthesizing advanced materials such as polyamides and heterocyclic compounds.

Applications in Materials Science

The compound has found significant applications in materials science due to its unique electronic and structural properties. It serves as an intermediate in the synthesis of high-performance polymers and specialty chemicals. For instance, polyamides derived from this compound exhibit excellent thermal stability and mechanical strength, making them suitable for aerospace and automotive industries. Additionally, its use in the development of liquid crystalline polymers has been explored in recent research.

Pharmaceutical Applications

In the pharmaceutical sector, 2-Naphthaleneethanamine derivatives have shown potential as drug candidates for various therapeutic targets. The tetralin framework provides a rigid structure that can be modified to interact with specific biological molecules. Recent studies have focused on its role as a scaffold for designing kinase inhibitors and other bioactive molecules. Its ability to form hydrogen bonds and π-π interactions makes it an attractive candidate for drug design.

Environmental Considerations and Safety

Despite its numerous applications, the environmental impact of 2-Naphthaleneethanamine derivatives remains a critical area of study. Researchers are investigating biodegradation pathways and toxicity profiles to ensure sustainable use. Recent findings suggest that certain derivatives may exhibit bioaccumulation potential; however, further studies are required to fully understand their environmental fate.

Future Directions and Research Opportunities

The future of 2-Naphthaleneethanamine research lies in exploring novel synthetic routes and expanding its application domains. Advances in computational chemistry are expected to play a pivotal role in designing more efficient synthesis pathways and predicting molecular properties. Additionally, the integration of this compound into nanotechnology applications holds promise for developing advanced materials with tailored functionalities.

In conclusion, 2-Naphthaleneethanamine derivatives (CAS No: 3242-86-2) represent a versatile class of compounds with wide-ranging applications across multiple disciplines. Ongoing research continues to uncover new opportunities for their use while addressing critical challenges related to sustainability and safety.

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